Dalbavancin (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalbavancin (hydrochloride) is a second-generation lipoglycopeptide antibiotic designed to improve upon the natural glycopeptides like vancomycin and teicoplanin . It is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Méthodes De Préparation
Dalbavancin is derived from a natural product glycopeptide by amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . Industrial production involves fermentation of the Nonomuraea species, followed by extraction and purification processes . The compound is then stabilized in aqueous solutions using excipients like 2-hydroxypropyl-β-cyclodextrin and divalent metal ions .
Analyse Des Réactions Chimiques
Dalbavancin undergoes various chemical reactions, including hydrolysis and degradation under thermal stress . Common reagents used in these reactions include acetate and phosphate buffers, as well as divalent metal ions like calcium, magnesium, and zinc . Major degradation products include mannosyl aglycone and other uncharacterized compounds .
Applications De Recherche Scientifique
Dalbavancin has a wide range of scientific research applications. In medicine, it is used to treat infections caused by Gram-positive bacteria, including MRSA . It is also being explored for its potential in treating osteomyelitis, prosthetic joint infections, and endocarditis . In chemistry, it is used to study the stability and degradation of antibiotics in various conditions . In industry, it is used in the development of heat-stable formulations for antibiotics .
Mécanisme D'action
Dalbavancin exerts its effects by interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking and thereby inhibiting cell wall biosynthesis . This mechanism is similar to that of vancomycin, but dalbavancin has increased activity and a longer half-life .
Comparaison Avec Des Composés Similaires
Dalbavancin is similar to other glycopeptide antibiotics like vancomycin and teicoplanin . it has several unique features, including a longer half-life and improved antibacterial potency against Gram-positive organisms . This makes it a more effective option for treating difficult-to-treat infections .
Activité Biologique
Dalbavancin (hydrochloride) is a semi-synthetic lipoglycopeptide antibiotic, primarily utilized for treating acute bacterial skin and skin structure infections (ABSSSIs). It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS). This article explores its biological activity, mechanism of action, efficacy, safety profile, and pharmacokinetics based on diverse research findings.
Dalbavancin functions similarly to other glycopeptides like vancomycin. Its bactericidal activity is attributed to the following mechanisms:
- Cell Wall Disruption : Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transpeptidation and preventing cell wall synthesis .
- Membrane Interaction : It dimerizes and anchors itself in the bacterial membrane, enhancing its stability and affinity for peptidoglycan .
- Alteration of Membrane Permeability : Dalbavancin also affects bacterial cell membrane permeability and RNA synthesis, contributing to its antimicrobial effects .
Table 1: Comparison of Dalbavancin with Other Glycopeptides
Feature | Dalbavancin | Vancomycin | Teicoplanin |
---|---|---|---|
Class | Lipoglycopeptide | Glycopeptide | Glycopeptide |
Spectrum of Activity | Broad (Gram-positive) | Broad (Gram-positive) | Broad (Gram-positive) |
Dosing Frequency | Once weekly | Daily | Once daily |
Half-life | ~346 hours | ~6 hours | ~15 hours |
Resistance Profile | Effective against MRSA | Resistance observed | Resistance observed |
Efficacy in Clinical Studies
Dalbavancin has demonstrated significant efficacy in clinical trials for ABSSSIs. Key findings from various studies include:
- Clinical Response Rates : In Phase 3 trials, clinical response rates at 48-72 hours post-treatment were comparable between dalbavancin and standard therapies. For instance, in trial DUR001-301, clinical success rates were 81.3% for dalbavancin versus 86.7% for comparators .
- Long-term Efficacy : A retrospective study reported an overall clinical success rate of 84% among patients treated with dalbavancin for various indications, including osteomyelitis and prosthetic joint infections .
Table 2: Clinical Success Rates in Different Indications
Indication | Clinical Success Rate (%) |
---|---|
Acute Bacterial Skin Infections (ABSSSI) | 80% |
Osteomyelitis | 91.7% |
Prosthetic Joint Infection | 80% |
Catheter-related Bacteremia | 75.1% |
Safety Profile
Dalbavancin is generally well-tolerated. Common adverse effects include gastrointestinal disturbances such as diarrhea and constipation. Notably, it has a favorable safety profile compared to traditional treatments like vancomycin, which can cause renal impairment .
Case Study Insights
In a retrospective analysis involving 100 patients treated with dalbavancin:
- Demographics : The cohort had a median age of 63.5 years, with a majority being male (58%).
- Indications : The primary infections treated included skin/soft tissue infections (22%), bone infections (57%), and cardiovascular infections (19%).
- Outcomes : The study reported no significant alterations in renal function or major hematological side effects during treatment .
Pharmacokinetics
Dalbavancin exhibits unique pharmacokinetic properties:
- Absorption and Distribution : It is highly protein-bound (>93%), primarily to albumin, which influences its distribution in the body.
- Elimination Half-life : The long half-life (~346 hours) allows for infrequent dosing, making it convenient for outpatient settings.
- Metabolism : Dalbavancin is minimally metabolized by the liver; metabolites detected in urine have significantly lower antibacterial activity compared to the parent compound .
Table 3: Pharmacokinetic Parameters of Dalbavancin
Parameter | Value |
---|---|
Volume of Distribution | ~10 L |
Plasma Protein Binding | >93% |
Elimination Half-life | ~346 hours |
Renal Clearance | Minimal |
Propriétés
Formule moléculaire |
C88H101Cl3N10O28 |
---|---|
Poids moléculaire |
1853.1 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121);1H/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+;/m1./s1 |
Clé InChI |
PEXPCJWLNBNBNT-AXKGEONOSA-N |
SMILES isomérique |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl |
SMILES canonique |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.